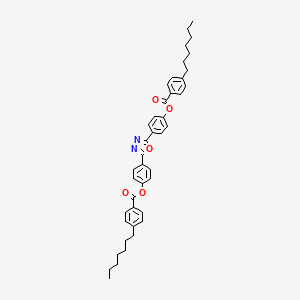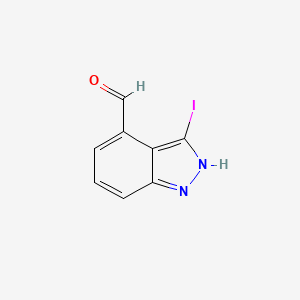
3-ヨード-1H-インダゾール-4-カルバルデヒド
概要
説明
3-Iodo-1H-indazole-4-carbaldehyde is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 3-position and an aldehyde group at the 4-position makes this compound a valuable intermediate in the synthesis of various biologically active molecules.
科学的研究の応用
3-Iodo-1H-indazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: It is used in the development of fluorescent probes and imaging agents for biological studies.
Medicine: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-cancer agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
Target of Action
3-Iodo-1H-indazole-4-carbaldehyde is a derivative of indazole, a heterocyclic compound . Indazole-containing compounds have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of bonds with the target molecules, which can alter their function and lead to therapeutic effects .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, depending on their specific targets . These pathways can include signal transduction pathways, metabolic pathways, and others that are crucial for cell function and survival .
Result of Action
Indazole derivatives are known to have various biological activities, including antitumor activity . Some indazole derivatives have shown superior antitumor activity against certain types of cancer cells .
生化学分析
Biochemical Properties
3-Iodo-1H-indazole-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 3-Iodo-1H-indazole-4-carbaldehyde, are known to act as kinase inhibitors, which can modulate signaling pathways involved in cell growth and proliferation . The compound’s interaction with these enzymes can lead to the inhibition of specific kinase activities, thereby affecting downstream signaling events.
Cellular Effects
The effects of 3-Iodo-1H-indazole-4-carbaldehyde on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have shown potential in altering the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to changes in cellular behavior, such as increased or decreased proliferation, depending on the context of the cellular environment.
Molecular Mechanism
At the molecular level, 3-Iodo-1H-indazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, 3-Iodo-1H-indazole-4-carbaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-1H-indazole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . These temporal changes can impact the compound’s efficacy and potency in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Iodo-1H-indazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Understanding the dosage-dependent effects of 3-Iodo-1H-indazole-4-carbaldehyde is crucial for determining its safety and efficacy in preclinical studies.
Metabolic Pathways
3-Iodo-1H-indazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Iodo-1H-indazole-4-carbaldehyde within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of 3-Iodo-1H-indazole-4-carbaldehyde is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-indazole-4-carbaldehyde typically involves the iodination of 1H-indazole-4-carbaldehyde. One common method is the electrophilic substitution reaction where 1H-indazole-4-carbaldehyde is treated with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of 3-Iodo-1H-indazole-4-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions: 3-Iodo-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Organolithium reagents in anhydrous ether at low temperatures.
Major Products Formed:
Oxidation: 3-Iodo-1H-indazole-4-carboxylic acid.
Reduction: 3-Iodo-1H-indazole-4-methanol.
Substitution: Various 3-substituted indazole derivatives depending on the nucleophile used.
類似化合物との比較
1H-Indazole-4-carbaldehyde: Lacks the iodine atom, making it less reactive
特性
IUPAC Name |
3-iodo-2H-indazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-8-7-5(4-12)2-1-3-6(7)10-11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOJHJDJQPXOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)
![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)
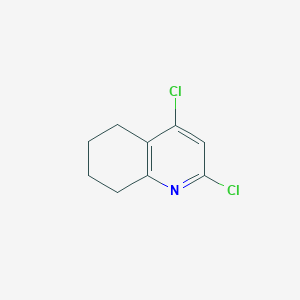
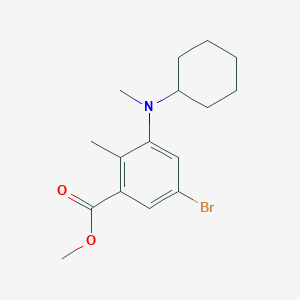
![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)
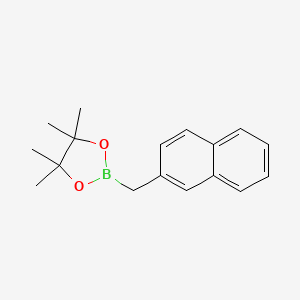
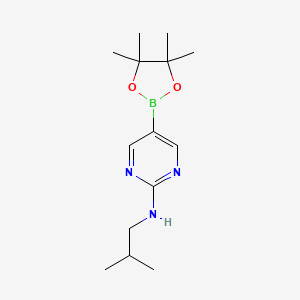
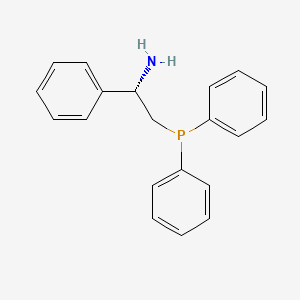


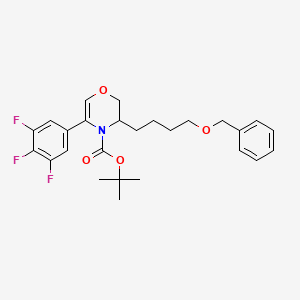

![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)
